

Toxicology and human health impacts of Azaspiracid Shellfish Poisoning (AZP)

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Compound of Interest

Compound Name: Azaspirium

Cat. No.: B15196605

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Introduction

Azaspiracid Shellfish Poisoning (AZP) is a gastrointestinal illness caused by the consumption of shellfish contaminated with azaspiracids (AZAs), a group of polyether marine toxins.^{[1][2][3]} First identified in the Netherlands in 1995 following the consumption of mussels from Killary Harbour, Ireland, AZP presents symptoms similar to diarrhetic shellfish poisoning (DSP), including nausea, vomiting, severe diarrhea, and stomach cramps.^{[2][4][5][6][7]} The causative toxins are produced by dinoflagellates of the genera *Azadinium* and *Amphidoma*.^{[5][6]} This guide provides a comprehensive overview of the toxicology, human health impacts, and experimental methodologies related to AZAs, with a focus on quantitative data and molecular mechanisms.

Toxicology and Human Health Impacts

Human consumption of shellfish contaminated with azaspiracids leads to acute gastrointestinal distress within hours of ingestion, with symptoms typically resolving within two to three days.^[7] ^[8] To date, no long-term effects or fatalities in humans have been reported.^[7] Regulatory limits have been established to protect consumers, with the European Union and the United States Food and Drug Administration setting an action level of 160 µg of AZA equivalents per kg of shellfish meat.^{[1][5][9]}

In vivo animal studies have provided further insight into the toxic effects of AZAs. Intraperitoneal injection in mice induces neurotoxic-like symptoms, including progressive paralysis, respiratory difficulties, and convulsions, leading to death.[4][9][10][11] Oral administration in mice, while not typically causing diarrhea, results in immobility, tremors, and other severe symptoms.[9] Pathological changes observed in mice include damage to the small intestine, liver, and lymphoid organs.[7][11][12]

Quantitative Toxicological Data

The following tables summarize the key quantitative data on the toxicity of various azaspiracid analogues.

Table 1: In Vivo Acute Toxicity of Azaspiracids in Mice			
AZA Analogue	Route of Administration	Metric	Value (µg/kg)
AZA1	Oral	LD50	443[9][10]
AZA2	Oral	LD50	626[9][10]
AZA3	Oral	LD50	875[9][10]
AZA1	Intraperitoneal (i.p.)	LD50	74[10]
AZA1	Intraperitoneal (i.p.)	Minimum Lethal Dose	150-200[10][12]
AZA2	Intraperitoneal (i.p.)	LD50	117[10]
AZA2	Intraperitoneal (i.p.)	Minimum Lethal Dose	110[7][9][11][12]
AZA3	Intraperitoneal (i.p.)	LD50	164[10]
AZA3	Intraperitoneal (i.p.)	Minimum Lethal Dose	140[7][9][11][12]
AZA4	Intraperitoneal (i.p.)	Lethal Dose	470[7][12]
AZA5	Intraperitoneal (i.p.)	Lethal Dose	< 1000[7][12]

Table 2: In Vitro Cytotoxicity of Azaspiracids

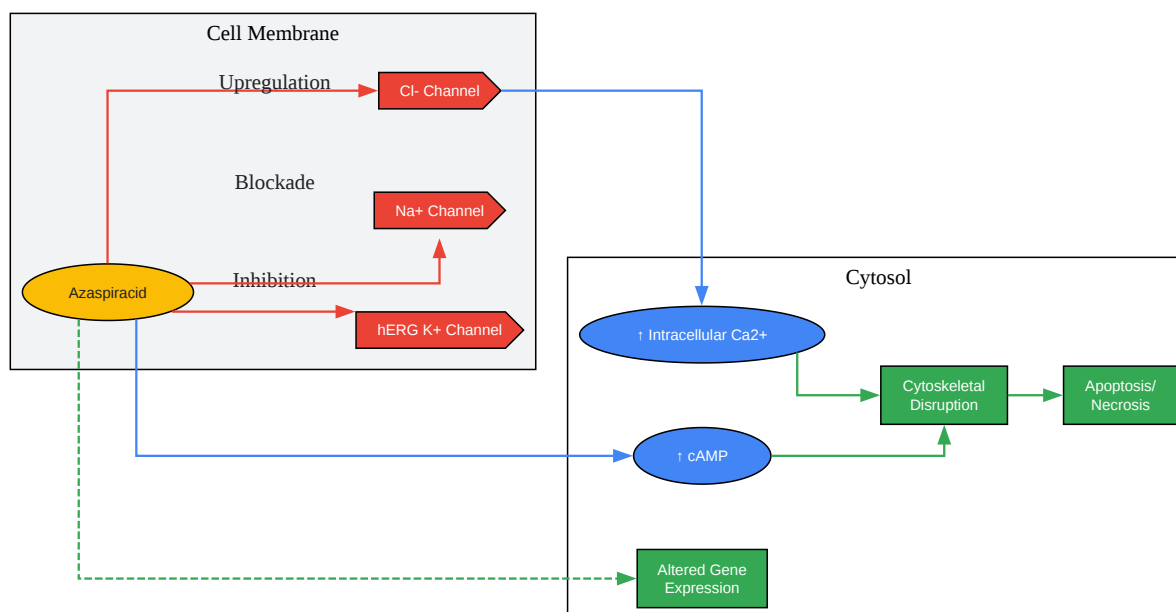
AZA Analogue	Cell Line	Metric (72h exposure)
AZA1	Jurkat T lymphocytes	IC50 = 5.1×10^{-10} M[10]
AZA-59	Jurkat T lymphocytes	IC50 = 2.6×10^{-9} M[10]

Mechanism of Action

The precise molecular mechanism of AZA toxicity is still under investigation, but significant evidence points to the disruption of ion channel function and intracellular signaling pathways.

Key Molecular Targets and Cellular Effects:

- **Ion Channel Modulation:** Azaspiracids have been shown to inhibit hERG voltage-gated potassium channels.[5][9] They may also affect sodium and chloride ion channels, leading to a dysregulation of cellular ion homeostasis.[9][13][14]
- **Intracellular Signaling:** AZAs can increase intracellular cyclic adenosine monophosphate (cAMP) and modulate cytosolic calcium levels.[15]
- **Cytoskeletal Disruption:** AZA1 has been observed to induce morphological changes and disarrangement of the actin cytoskeleton in various cell lines.[7][16]
- **Apoptosis and Necrosis:** Studies suggest that AZAs can induce both apoptotic and necrotic cell death pathways, with the involvement of caspases being cell-type dependent.[16][17]
- **Other Cellular Effects:** Azaspiracids have been found to cause a decline in cellular cholesterol levels and alter gene expression patterns in human cells.[18]



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Caption: Proposed signaling pathway for Azaspiracid toxicity.

Experimental Protocols

1. Extraction and Purification of Azaspiracids from Shellfish

This protocol is a generalized procedure based on methods described in the literature.[2][4][19]

- Homogenization: Homogenize whole shellfish meat.
- Extraction: Extract the homogenized tissue with acetone.

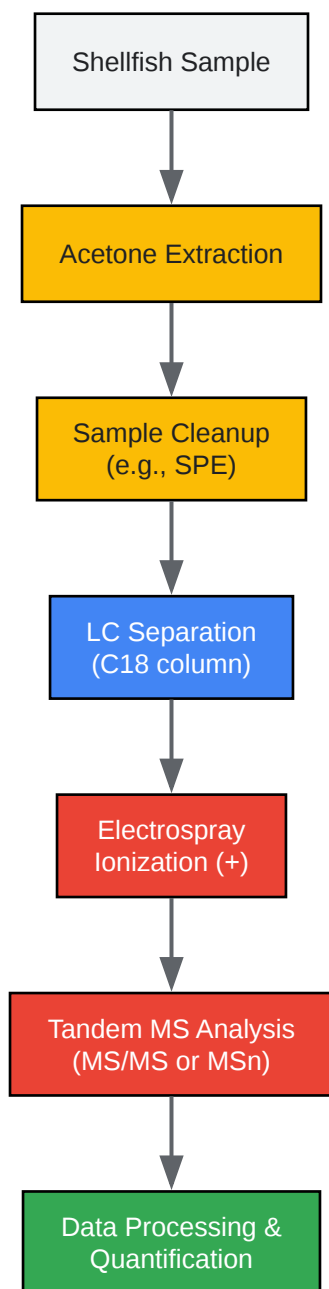
- Liquid-Liquid Partitioning: Partition the acetone extract with hexane and 80% aqueous methanol to remove lipids.
- Chromatographic Purification:
 - Perform vacuum liquid chromatography on a silica gel column.
 - Further purify using size-exclusion chromatography (e.g., Sephadex LH-20).
 - Employ flash chromatography on a reversed-phase material (e.g., LiChroPrep RP-8).
 - The final purification step involves high-performance liquid chromatography (HPLC) on a C8 or C18 silica column to achieve >95% purity.

2. Analysis of Azaspiracids by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the preferred method for the sensitive and specific detection and quantification of AZAs.^{[4][20][21][22]}

- Sample Preparation: Extract toxins from shellfish tissue, often using an efficient procedure with minimal steps.
- Chromatographic Separation:
 - Column: C18 reversed-phase column.
 - Mobile Phase: Isocratic or gradient elution with acetonitrile and water, often containing a modifier like trifluoroacetic acid.
- Mass Spectrometric Detection:
 - Ionization: Electrospray ionization (ESI) in positive ion mode.
 - Analysis: The protonated molecule $[M+H]^+$ serves as the precursor ion for collision-induced dissociation. Product ions, typically resulting from the sequential loss of water molecules ($[M+H-H_2O]^+$, $[M+H-2H_2O]^+$), are monitored for unambiguous identification and quantification.

- Detection Limit: Highly sensitive methods can achieve detection limits in the low picogram range on-column.[20][21]



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Caption: General workflow for the analysis of Azaspiracids.

3. In Vitro Cytotoxicity Assay using Jurkat T Lymphocytes

This cell-based assay is commonly used to assess the cytotoxic potential of AZA analogues.

[10][23]

- **Cell Culture:** Culture Jurkat E6-1 T lymphocytes in an appropriate medium (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics, and maintain in a humidified incubator at 37°C with 5% CO₂.
- **Toxin Exposure:** Seed cells in 96-well plates and expose them to a range of concentrations of the AZA analogue of interest for specific time points (e.g., 24, 48, 72 hours).
- **Viability Assessment:** Determine cell viability using a suitable method, such as the MTS assay, which measures the metabolic activity of viable cells.
- **Data Analysis:** Calculate the concentration that inhibits cell viability by 50% (IC₅₀) by fitting the dose-response data to a four-parameter logistic regression model.

Conclusion

Azaspiracids represent a significant and ongoing threat to seafood safety and human health. While the acute gastrointestinal symptoms of AZP are well-documented, the underlying molecular mechanisms of toxicity are complex and continue to be an active area of research. The inhibition of key ion channels, such as hERG, and the disruption of fundamental cellular processes highlight the potential for more subtle, yet significant, health impacts. Continued research, utilizing the advanced analytical and in vitro methodologies outlined in this guide, is crucial for a comprehensive understanding of AZA toxicology, the development of effective mitigation strategies, and the protection of public health.

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